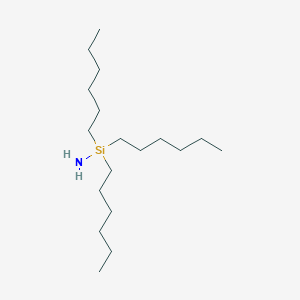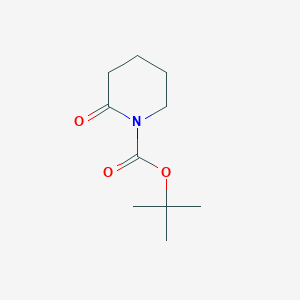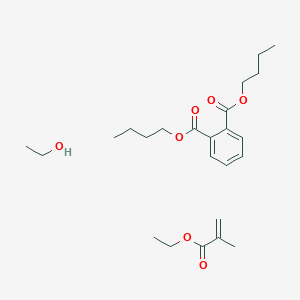
Coe Comfort
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coe Comfort is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic effects. This compound is derived from the bark of the Coelogyne species of orchids, which are found in Southeast Asia. The Coe Comfort compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for various applications in the medical field.
Wirkmechanismus
The mechanism of action of Coe Comfort is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coe Comfort has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response in the body.
Biochemische Und Physiologische Effekte
Coe Comfort has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Coe Comfort has also been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Coe Comfort in lab experiments is its relatively low toxicity. The compound has been shown to have low cytotoxicity, making it a safe candidate for various applications. However, one of the limitations of using Coe Comfort in lab experiments is its relatively low potency. The compound has been shown to have moderate activity, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Coe Comfort. One potential direction is the development of novel formulations of the compound for various applications. Another potential direction is the investigation of the compound's effects on other signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of Coe Comfort for various applications.
Conclusion
Coe Comfort is a promising compound that has significant potential for various applications in the medical field. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of Coe Comfort.
Synthesemethoden
The synthesis of Coe Comfort involves the extraction of the compound from the bark of the Coelogyne species of orchids. The extraction process involves the use of various solvents, including ethanol, methanol, and water. The extracted compound is then purified using chromatography techniques to obtain a pure form of the Coe Comfort compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Coe Comfort has been the subject of various scientific research studies due to its potential therapeutic effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
146883-70-7 |
|---|---|
Produktname |
Coe Comfort |
Molekularformel |
C24H38O7 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |
InChI-Schlüssel |
GLCVZPNILYPNKB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
Synonyme |
Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

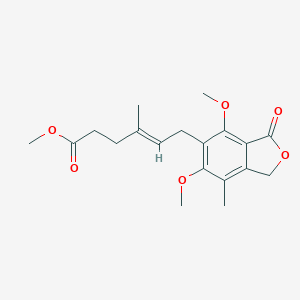
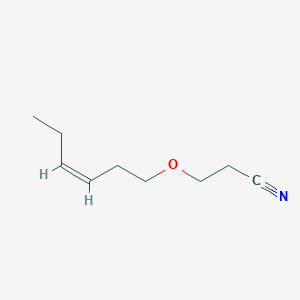

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)


